N-Acetyl-3-fluoro-4-nitro-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a synthetic amino acid derivative It is characterized by the presence of an acetyl group, a fluorine atom, and a nitro group attached to the phenylalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method includes the acetylation of 3-fluoro-4-nitro-L-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetyl group can be hydrolyzed to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 3-amino-4-nitro-L-phenylalanine.
Reduction: 3-fluoro-4-amino-L-phenylalanine.
Substitution: L-phenylalanine.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The acetyl group provides stability and modulates the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-4-fluoro-L-phenylalanine
- N-Acetyl-3-nitro-L-phenylalanine
- N-Acetyl-4-nitro-L-phenylalanine
Uniqueness
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is unique due to the simultaneous presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
918906-63-5 |
---|---|
Molekularformel |
C11H11FN2O5 |
Molekulargewicht |
270.21 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(3-fluoro-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H11FN2O5/c1-6(15)13-9(11(16)17)5-7-2-3-10(14(18)19)8(12)4-7/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
PYONKMFQVQKJGI-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.